N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-17(13-8-19-7-10(13)15)14(18)12-6-9-4-2-3-5-11(9)16-12/h2-6,10,13,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTVWGZXMKCXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.28 g/mol. The compound features an indole moiety linked to a fluoro-substituted oxolane ring, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to significant therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It interacts with cannabinoid receptors (CB1 and CB2), which may contribute to its anti-inflammatory and analgesic properties.
Biological Activity Evaluation
Recent studies have evaluated the compound's efficacy against various biological targets, including cancer cells and pathogens.
Antiviral Activity
Research has indicated that derivatives of indole-2-carboxamides, including this compound, exhibit potent antiviral properties. For example, modifications at the C3 position of the indole core significantly improved inhibitory activity against HIV integrase, with IC50 values reaching as low as 0.13 µM in optimized compounds .
Anticancer Activity
The compound has demonstrated promising results in inhibiting the growth of various cancer cell lines. For instance, studies on indole derivatives have shown cytotoxic effects against pediatric brain tumor cells with IC50 values around 0.33 µM . Similar compounds have been identified as effective against Mycobacterium tuberculosis, indicating a broad spectrum of antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications.
| Modification | Effect on Activity |
|---|---|
| Fluorination at C4 position | Enhances stability and potency |
| Substitution at C6 position | Improves enzyme binding affinity |
| Alkyl group variations | Alters lipophilicity and bioavailability |
Studies have shown that introducing halogenated groups or long-chain substituents can enhance the compound's efficacy against specific targets by improving hydrophobic interactions and binding affinities .
Case Studies
Several case studies illustrate the compound's potential:
- Antiviral Screening : A series of indole derivatives were synthesized and screened for their ability to inhibit HIV integrase. The most effective compounds had modifications that enhanced their interaction with the enzyme's active site .
- Antitumor Evaluation : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, demonstrating significant antiproliferative effects compared to control compounds .
- Tuberculosis Research : Indole derivatives were evaluated for their anti-tuberculosis activity, revealing low micromolar potency against Mycobacterium tuberculosis while maintaining low cytotoxicity towards human cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Structure : All analogs share the 1H-indole-2-carboxamide backbone.
- Substituent Variations :
- Target Compound : N-methyl and 4-fluorooxolan-3-yl groups.
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : 5-fluoroindole with a 4-benzoylphenyl substituent .
- N-Methyl-1H-indole-2-carboxamide : Simplest analog with only an N-methyl group, isolated from fungal cultures .
- Anticancer Indole Derivatives (e.g., 10j) : Include chlorophenyl, nitro, or pyridyl groups attached via acetamide linkages .
Table 1: Structural and Molecular Comparison
Physicochemical Properties:
Activity Trends:
- Anticancer Potential: Indole derivatives with halogenated aryl groups (e.g., 10j) show cytotoxic activity against cancer cell lines, likely due to halogen-mediated interactions with biological targets .
- Antibacterial Activity : Gliotoxin-related diketopiperazines and simpler carboxamides (e.g., N-methyl-1H-indole-2-carboxamide) exhibit antibacterial effects, though their potency varies with substituents .
- Role of Fluorine : Fluorine in the target compound’s oxolane ring may enhance metabolic stability and bioavailability, as seen in other fluorinated pharmaceuticals .
Preparation Methods
Friedel-Crafts Acylation Route
Ethyl 5-chloroindole-2-carboxylate (6 ) undergoes Friedel-Crafts acylation with acyl chlorides (7a–c ) in 1,2-dichloroethane under AlCl₃ catalysis to yield 3-acyl derivatives (8a–c ). Subsequent reduction with triethylsilane in trifluoroacetic acid (TFA) generates 3-alkylated intermediates (9a–c ), which are hydrolyzed to indole-2-carboxylic acids (10a–c ) using NaOH/EtOH.
Critical Parameters :
Hemetsberger-Knittel Indole Synthesis
Alternative routes employ Hemetsberger-Knittel synthesis starting from substituted benzaldehydes (15 ) and methyl 2-azidoacetate (14 ). Knoevenagel condensation forms azidocinnamates (16 ), which undergo thermolytic cyclization to indole-2-carboxylates (17 ). Fluorination at C5/C7 is achievable using fluorinated benzaldehydes.
Example :
Preparation of N-Methyl-(4-fluorooxolan-3-yl)amine
Fluorinated Oxolane Synthesis
The oxolane fragment derives from clofarabine-inspired protocols. Key steps include:
- Fluorination : Selectfluor®-mediated electrophilic fluorination of diethyl L-erythronate to install the C4 fluorine.
- Ring Closure : Acid-catalyzed cyclization (H₂SO₄, CH₃CN) forms 4-fluorooxolane-3-ol.
- Amination : Mitsunobu reaction with phthalimide introduces the nitrogen, followed by methylamine displacement under Pd/C catalysis.
Data Table 1 : Optimization of Fluorination Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor® | MeCN | 25 | 72 |
| NFSI | DMF | 40 | 65 |
| XeF₂ | CH₂Cl₂ | -10 | 58 |
Amide Coupling Strategies
BOP-Mediated Coupling
Indole-2-carboxylic acid (10a–c ) reacts with N-methyl-(4-fluorooxolan-3-yl)amine (11a ) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and DIPEA in DMF.
Procedure :
Acyl Chloride Condensation
Indole-2-carbonyl chloride (generated in situ with SOCl₂) couples with the amine in THF at 0°C.
Advantages :
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
Scale-Up Considerations and Industrial Feasibility
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide?
Answer:
The synthesis of this compound requires multi-step organic reactions, often involving coupling of the indole-2-carboxamide core with functionalized oxolane derivatives. Key considerations include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) improve reaction efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .
Low yields (e.g., 6–17% in analogous indole derivatives ) may arise from steric hindrance at the N-methyl-4-fluorooxolane moiety, necessitating iterative optimization of stoichiometry and reaction time.
Basic: Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : H and C NMR are critical for verifying the indole core, fluorooxolane ring, and methylamide substituents. Key signals include:
- Indole C2-carboxamide carbonyl at ~165–170 ppm in C NMR .
- Fluorine-induced splitting in H NMR for the 4-fluorooxolane protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolves conformational ambiguities in the fluorooxolane ring and indole-amide orientation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the fluorooxolane moiety?
Answer:
SAR studies should focus on:
- Fluorine substitution : Compare activity of the 4-fluorooxolane derivative with non-fluorinated oxolane or tetrahydrofuran analogs to assess fluorine’s impact on lipophilicity and target binding .
- Oxolane ring puckering : Use Cremer-Pople parameters to quantify ring conformation (e.g., envelope vs. twist) and correlate with bioactivity data.
- Methyl group position : Synthesize N-methyl vs. N-ethyl variants to probe steric effects on receptor interactions .
Example: In analogous indole derivatives, fluorination improved metabolic stability by reducing CYP450-mediated oxidation .
Advanced: How can contradictory bioactivity data for this compound across different assays be systematically resolved?
Answer:
Contradictions may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing environments (e.g., glutathione levels) can alter compound stability or target engagement .
- Cellular vs. enzymatic assays : Differences in membrane permeability or off-target effects (e.g., fluorescence interference in high-throughput screens) .
- Model systems : Use orthogonal models (e.g., recombinant protein assays, cell lines, and patient-derived organoids) to validate target specificity .
Mitigation strategy: Include control compounds with known mechanisms (e.g., Bcl-2 inhibitors for apoptosis studies ) to calibrate assay sensitivity.
Advanced: What computational approaches are effective in predicting the conformational flexibility of the fluorooxolan-3-yl group?
Answer:
- Molecular dynamics (MD) simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) to assess fluorooxolane ring puckering dynamics and hydrogen-bonding interactions with solvent or targets .
- Density functional theory (DFT) : Calculate energy barriers for ring inversion and correlate with experimental NMR data (e.g., coupling constants) .
- Docking studies : Use crystal structures of homologous targets (e.g., kinases or GPCRs) to predict binding poses, emphasizing fluorine’s role in electrostatic interactions .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the N-methyl and fluorooxolane substituents?
Answer:
X-ray crystallography provides:
- Torsion angles : Quantify the dihedral angle between the indole ring and fluorooxolane moiety to identify steric clashes or favorable conformations .
- Intermolecular interactions : Identify hydrogen bonds between the carboxamide group and protein residues or solvent molecules .
- Electron density maps : Differentiate between alternative rotamers of the N-methyl group, which may impact target selectivity .
Advanced: What strategies can mitigate off-target effects observed in in vivo studies of this compound?
Answer:
- Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or indole ring hydroxylation) and assess their bioactivity .
- Proteome-wide profiling : Employ affinity pulldown assays with clickable probes (e.g., alkyne-tagged derivatives) to map off-target interactions .
- Dose optimization : Conduct pharmacokinetic studies to establish a therapeutic window that minimizes toxicity while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
